molecular formula C14H18O B13983074 4-Phenyl-1-(methoxymethylene)cyclohexane

4-Phenyl-1-(methoxymethylene)cyclohexane

Katalognummer: B13983074
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: QAVZOXURLIJQDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1-(methoxymethylene)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a methoxymethylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(methoxymethylene)cyclohexane typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then treated with methoxymethylene chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium hydride to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenyl-1-(methoxymethylene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The methoxymethylene group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted methoxymethylene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1-(methoxymethylene)cyclohexane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Phenyl-1-(methoxymethylene)cyclohexane involves its interaction with specific molecular targets and pathways. The phenyl group and methoxymethylene moiety contribute to its binding affinity and reactivity with enzymes and receptors. The compound may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

    4-Phenyl-1-cyclohexene: Similar structure but lacks the methoxymethylene group.

    4-Vinyl-1-cyclohexene: Contains a vinyl group instead of a methoxymethylene group.

    1-Phenyl-1-cyclohexene: Similar structure but with a different substitution pattern.

Uniqueness: 4-Phenyl-1-(methoxymethylene)cyclohexane is unique due to the presence of both a phenyl group and a methoxymethylene group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

[4-(methoxymethylidene)cyclohexyl]benzene

InChI

InChI=1S/C14H18O/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3

InChI-Schlüssel

QAVZOXURLIJQDQ-UHFFFAOYSA-N

Kanonische SMILES

COC=C1CCC(CC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.